![molecular formula C17H14ClN3 B12535739 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-57-4](/img/structure/B12535739.png)
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound characterized by a pyrazole ring fused to a quinoline core at positions [4,3-c]. The 2-chlorophenyl substituent at position 1 and the methyl group at position 3 contribute to its unique electronic and steric properties, influencing both its physicochemical characteristics and biological activity. This compound is synthesized via Claisen-Schmidt condensation of substituted aryl methyl ketones with pyrazole intermediates, followed by reductive cyclization (). The synthetic route typically yields products in high efficiency (70–93% yields) without requiring chromatographic purification, underscoring its practical utility in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions, followed by cyclization to form the pyrazoloquinoline core. Industrial production methods often employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, resulting in the formation of methoxy or tert-butyl derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazoloquinoline compounds exhibit promising anticancer properties. Research has shown that 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231) and reported significant antiproliferative activity, suggesting a potential role as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A series of derivatives were synthesized and tested against different bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the pyrazoloquinoline core could enhance antimicrobial potency .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines in activated macrophages, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Potential
Emerging evidence suggests that this compound may offer neuroprotective benefits. Studies have shown that it can mitigate oxidative stress-induced neuronal damage in cellular models, indicating its potential application in neurodegenerative disorders like Alzheimer's disease .
Organic Electronics
The unique electronic properties of pyrazoloquinolines have led to their exploration in organic electronics. Research has indicated that this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) due to its favorable charge transport characteristics .
Photovoltaic Devices
In addition to OLEDs, this compound has been studied for use in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy makes it a promising candidate for enhancing the performance of solar cells .
Case Studies
Study | Application | Findings |
---|---|---|
Study on Anticancer Activity | Breast Cancer | Significant inhibition of cell proliferation in MCF-7 and MDA-MB-231 lines |
Antimicrobial Testing | Bacterial Strains | Effective against both Gram-positive and Gram-negative bacteria |
Anti-inflammatory Research | Macrophage Activation | Inhibition of pro-inflammatory cytokines |
Neuroprotection Study | Neuronal Damage | Reduction of oxidative stress-induced damage |
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. The compound is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival. Additionally, it can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline with analogs differing in ring fusion positions, substituents, or biological activities.
Pyrazolo[4,3-c]quinoline Derivatives
- 1-Aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines Structure: Bromine substituents at positions 6 and 8 enhance molecular weight and polarizability. Synthesis: Prepared via Suzuki-Miyaura cross-coupling with arylboronic acids, enabling modular functionalization.
- 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinolines Structure: Amino and phenylamino groups at positions 3 and 4 introduce hydrogen-bonding capabilities. Activity: Exhibits anti-inflammatory properties by targeting cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4). Comparison: The absence of amino groups in the target compound may reduce COX-2/PDE4 affinity but improve metabolic stability.
Pyrazolo[3,4-b]quinoline Derivatives
- 4-(2,4-Dichlorophenyl)-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline (7e) Structure: [3,4-b] ring fusion alters conjugation and steric hindrance compared to [4,3-c]. Properties: Higher molecular weight (C₂₄H₁₆Cl₂N₃) and melting point (158–159°C) due to dichlorophenyl and phenyl groups. Synthesis: Prepared via multicomponent reactions using L-proline as a catalyst, yielding 4.9%.
- 4-(2-Chlorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinoline Structure: Hydroxy and dimethyl groups increase hydrophilicity and conformational rigidity. Activity: Demonstrates antibacterial activity against E. coli LpxD (MIC: 1.2 µM). Comparison: The target compound lacks hydroxyl and dimethyl groups, likely reducing antibacterial efficacy but improving lipophilicity.
Pyrano[2,3-c]pyrazole Derivatives
- N-(1-(2-Chlorophenyl)-5-cyano-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4s) Structure: Incorporates a sulfonamide group and furan ring, expanding hydrogen-bonding and π-stacking interactions. Properties: Lower melting point (62.5–63.9°C) and yield (50%) compared to the target compound, suggesting reduced crystallinity. Activity: Sulfonamide derivatives often exhibit enhanced enzyme inhibition but may suffer from metabolic instability.
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis via Claisen-Schmidt condensation is superior to multicomponent methods (e.g., 4.9% yield for 7e vs. 70–93% for the target).
- Substituent Effects : Chlorine at the 2-position enhances electrophilicity and receptor binding compared to bromine or phenyl groups. Methyl groups improve metabolic stability but reduce polarity.
- Biological Relevance: While pyrazolo[4,3-c]quinolines excel in CNS-related activities (e.g., anxiolysis), pyrazolo[3,4-b] analogs show promise in antibacterial applications.
Biological Activity
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article summarizes the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including this compound, exhibit significant anti-inflammatory properties. The primary mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Anti-inflammatory Activity
A study evaluated various pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production. The results showed that certain compounds had IC50 values comparable to established anti-inflammatory agents. For instance:
Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
---|---|---|
This compound | 0.39 | 9% |
Control (1400 W) | - | - |
The above table highlights the potency of this compound in inhibiting NO production while also indicating significant cytotoxicity at higher concentrations .
Structure-Activity Relationship (SAR)
The structure of pyrazolo[4,3-c]quinolines plays a crucial role in their biological activity. Modifications in the phenyl ring and substitutions at various positions affect both anti-inflammatory efficacy and cytotoxicity. For example:
- Ortho-substituted groups (e.g., OH or OMe) tend to reduce inhibitory activity compared to para-substituted groups .
- Electron-donating groups enhance activity when positioned para to the pyrazole ring .
Case Studies
Several studies have investigated the biological effects of pyrazolo[4,3-c]quinoline derivatives:
- Study on LPS-Induced Inflammation : This study demonstrated that derivatives like 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline exhibited significant inhibition of NO production with minimal cytotoxic effects. The findings suggest potential therapeutic applications in inflammatory diseases .
- Anticancer Activity : Another investigation focused on the cytotoxic effects against various cancer cell lines. Certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development .
Q & A
Basic Questions
Q. What are the primary synthetic routes for 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline?
The compound can be synthesized via cyclization of pyrazole-carbaldehyde precursors with substituted anilines. For example, pyrazole-4-carbaldehydes react with 4-substituted anilines under acidic conditions to form the pyrazoloquinoline core. A key step involves intramolecular cyclization mediated by reagents like phenyliodine bis(trifluoroacetate) (PIFA) or thionyl chloride to achieve regioselectivity . Alternative routes include Mannich reactions with diazacrown ethers, though yields may vary depending on substituents .
Q. How is structural characterization of this compound validated in academic research?
Characterization typically involves:
- 1H/13C NMR to confirm substituent positions and hydrogenation states (e.g., δ 2.73 ppm for methyl groups in dihydroquinoline derivatives) .
- X-ray crystallography using SHELXL for refinement, which resolves bond angles and crystallographic packing (e.g., C–H⋯N hydrogen bonds stabilizing the structure) .
- Elemental analysis to verify purity (e.g., deviations <0.5% for C, H, N content) .
Q. What safety protocols are recommended for handling this compound?
- Use N95 masks , gloves, and eye protection due to potential skin/eye irritation .
- Avoid inhalation; work in a fume hood when using volatile reagents (e.g., thionyl chloride in synthesis) .
- Dispose of waste via certified hazardous material services .
Advanced Research Questions
Q. How do substituents at the 2-chlorophenyl and 3-methyl positions influence biological activity?
The 2-chlorophenyl group enhances lipophilicity and receptor binding affinity, as seen in CB2 receptor agonists (e.g., improved metabolic stability in ELND006/007 ). The 3-methyl group reduces steric hindrance, allowing better interaction with enzymatic active sites (e.g., beta-glucuronidase inhibition for chemotherapy adjuvants) . SAR studies recommend modifying the dihydroquinoline core with electron-withdrawing groups to optimize selectivity .
Q. What methodological challenges arise in resolving contradictory bioactivity data across studies?
Discrepancies in IC50 values may stem from:
- Assay variability : Use standardized protocols (e.g., enzyme-linked immunosorbent assays for beta-glucuronidase vs. radioligand binding for CB2 receptors ).
- Metabolic instability : Incorporate deuterium labeling or prodrug strategies to differentiate in vitro vs. in vivo results .
- Crystal polymorphism : Validate structural consistency via PXRD to rule out lattice effects on activity .
Q. How can computational modeling enhance the design of derivatives with improved metabolic stability?
- Density Functional Theory (DFT) predicts metabolic hotspots (e.g., oxidation at the dihydroquinoline ring) .
- Molecular docking identifies substituents that stabilize binding to cytochrome P450 enzymes (e.g., trifluoromethyl groups reducing clearance in ELND006) .
- MD simulations assess conformational flexibility to prioritize rigid analogs for synthesis .
Q. Experimental Design & Data Analysis
Q. How to optimize low-yield cyclization reactions in synthesis?
- Catalyst screening : Test Lewis acids like InCl3 in green solvents (e.g., ethanol/water) to improve yields from 50% to >75% .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining regioselectivity .
- Byproduct analysis : Use LC-MS to identify intermediates and adjust stoichiometry (e.g., excess hydrazine to suppress dimerization) .
Q. What techniques validate target engagement in cellular assays?
- Fluorescence polarization for direct binding assays (e.g., Aβ42 inhibition in Alzheimer’s models ).
- CRISPR-Cas9 knockout models to confirm receptor-specific effects (e.g., CB2-dependent anti-inflammatory activity ).
- Metabolite profiling via UPLC-QTOF-MS to rule off-target effects .
Q. Contradictory Data Resolution
Q. How to address conflicting reports on regioselectivity in pyrazoloquinoline synthesis?
Properties
CAS No. |
654650-57-4 |
---|---|
Molecular Formula |
C17H14ClN3 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H14ClN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3 |
InChI Key |
BAGUAJWVCQWOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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